

Leniolisib solubility in common laboratory solvents

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Compound of Interest

Compound Name: *Leniolisib*

Cat. No.: *B608518*

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Leniolisib Technical Support Center

Welcome to the technical support center for **leniolisib**. This resource provides researchers, scientists, and drug development professionals with essential information regarding the solubility of **leniolisib** in common laboratory solvents, alongside troubleshooting guides and frequently asked questions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of **leniolisib**?

For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. **Leniolisib** exhibits high solubility in DMSO.[1][2]

Q2: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium where it has lower solubility. **Leniolisib** is poorly soluble in water.[2][3] To mitigate precipitation, consider the following:

- **Lower the Final Concentration:** The final concentration in your aqueous buffer may be too high. Try diluting further.

- Use a Co-solvent: For in vivo studies, formulations often include co-solvents like PEG300, Tween-80, or SBE- β -CD to maintain solubility.[\[1\]](#)[\[4\]](#)
- pH Adjustment: The solubility of **leniolisib** phosphate is pH-dependent, with solubility decreasing as the pH increases.[\[5\]](#) Ensure the pH of your buffer is optimal.

Q3: How should I store **leniolisib** powder and stock solutions?

- Powder: **Leniolisib** powder should be stored at -20°C for long-term stability (up to 3 years).[\[1\]](#)
- In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[\[1\]](#) It is advisable to use fresh DMSO for preparing solutions, as moisture-absorbing DMSO can reduce solubility.[\[2\]](#)

Q4: Is **leniolisib** soluble in ethanol or methanol?

Leniolisib has moderate solubility in ethanol (13 mg/mL).[\[2\]](#) While specific data for methanol is not readily available, its properties as a polar protic solvent suggest it may have some degree of solubility. However, for reliable stock solutions, DMSO is preferred.

Leniolisib Solubility Data

The following table summarizes the solubility of **leniolisib** in various common laboratory solvents.

Solvent	Molar Mass (g/mol)	Solubility	Concentration (Molar)	Notes
DMSO	450.46	100 mg/mL[1]	~222.00 mM[1]	Ultrasonic assistance may be needed.
90 mg/mL[2]	~199.79 mM[2]	Use fresh DMSO to avoid moisture.		
Ethanol	450.46	13 mg/mL[2]	~28.86 mM	
Water	450.46	Insoluble[2]	< 2.22 µM	Solubility of the phosphate salt is pH-dependent.[5]
In Vivo Formulation 1	450.46	≥ 2.5 mg/mL[1]	≥ 5.55 mM	10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
In Vivo Formulation 2	450.46	≥ 2.5 mg/mL[1]	≥ 5.55 mM	10% DMSO, 90% corn oil.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7][8]

Objective: To determine the maximum concentration of **leniolisib** that can be dissolved in a specific solvent at a set temperature.

Materials:

- **Leniolisib** powder

- Selected solvent (e.g., pH-adjusted buffers, ethanol)
- Scintillation vials or glass flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Validated analytical method for quantification (e.g., HPLC)

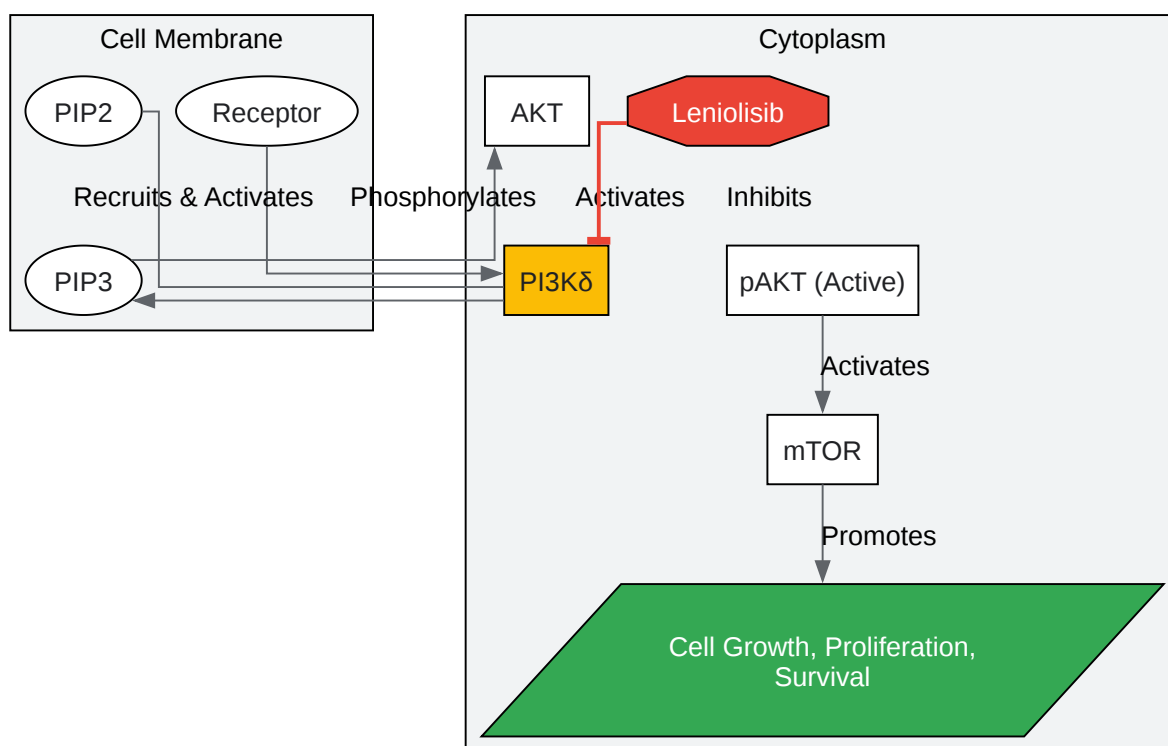
Methodology:

- Preparation: Add an excess amount of **leniolisib** powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.
- Sample Collection: Carefully withdraw an aliquot of the supernatant.
- Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
- Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of dissolved **leniolisib** using a validated analytical method like HPLC.
- Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.[7]

Visualizations

PI3K δ Signaling Pathway

Leniolisib is a selective inhibitor of the PI3K δ (Phosphoinositide 3-kinase delta) signaling pathway.[1][5] Hyperactivation of this pathway, often due to genetic mutations, leads to immune dysregulation characteristic of Activated PI3K δ Syndrome (APDS).[9][10][11] **Leniolisib** works by blocking the conversion of PIP2 to PIP3, thereby reducing downstream signaling through AKT and mTOR.[5][9]

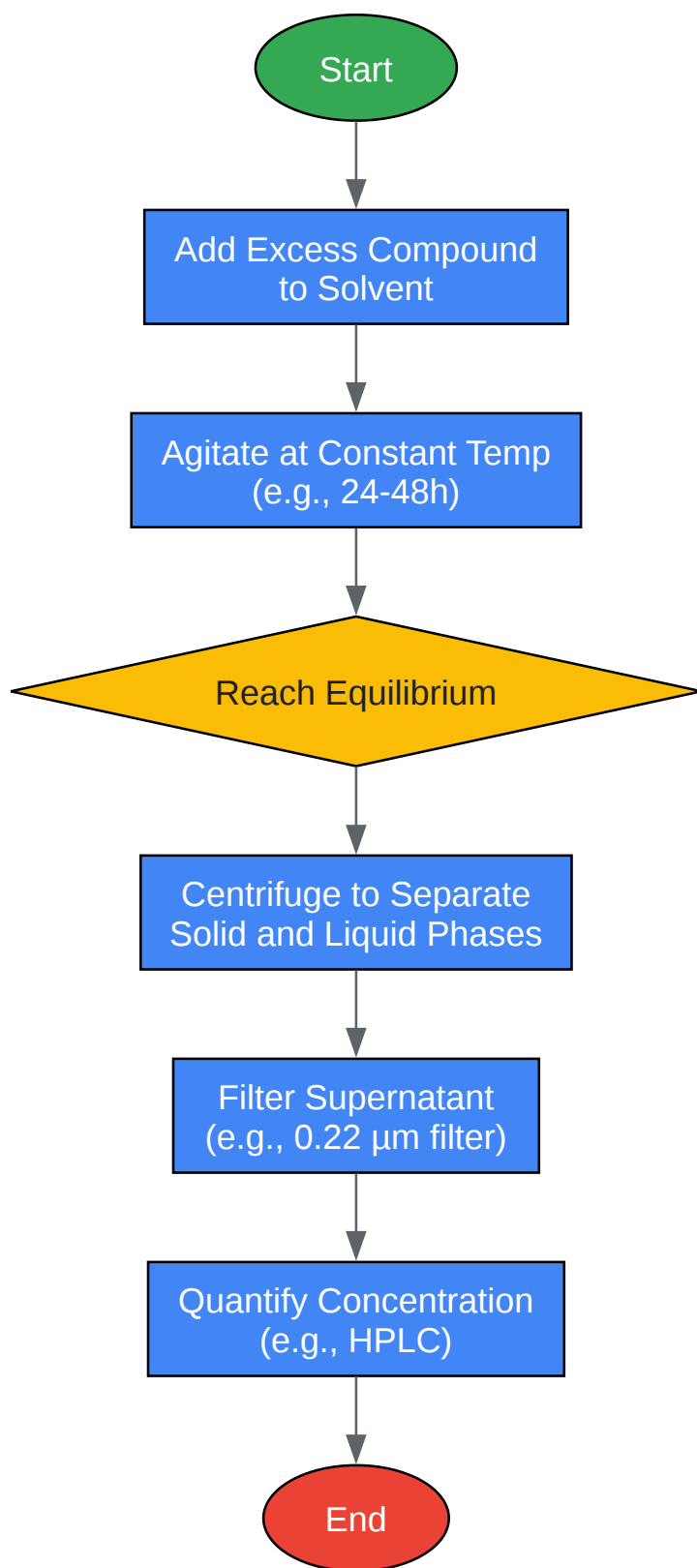


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Caption: **Leniolisib** inhibits the PI3K δ signaling pathway.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the shake-flask method for determining the equilibrium solubility of a compound.



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Caption: Workflow for the shake-flask solubility assay.

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